molecular formula C8H13NO4 B13582250 n-Acetyl-o-allylserine

n-Acetyl-o-allylserine

Cat. No.: B13582250
M. Wt: 187.19 g/mol
InChI Key: FTZQBQWCTGHDNJ-UHFFFAOYSA-N
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Description

n-Acetyl-o-allylserine is a derivative of the amino acid serine, where the hydroxyl group of serine is replaced by an acetyl group and an allyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-o-allylserine typically involves the acetylation of serine followed by the introduction of an allyl group. One common method is to start with serine, which is first acetylated using acetic anhydride in the presence of a base such as pyridine. The resulting n-acetylserine is then subjected to allylation using allyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous-flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-o-allylserine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Acetyl-o-allylserine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Acetyl-o-allylserine involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and allylation reactions, thereby influencing metabolic pathways. The molecular targets include enzymes like serine acetyltransferase and allyltransferase, which play a role in the synthesis and modification of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Acetyl-o-allylserine is unique due to the presence of both the acetyl and allyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-acetamido-3-prop-2-enoxypropanoic acid

InChI

InChI=1S/C8H13NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

FTZQBQWCTGHDNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COCC=C)C(=O)O

Origin of Product

United States

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